molecular formula C9H6BrFO2 B066216 3-Bromo-4-fluorocinnamic acid CAS No. 160434-49-1

3-Bromo-4-fluorocinnamic acid

Cat. No. B066216
M. Wt: 245.04 g/mol
InChI Key: ZNIGVADAKXOMQH-DUXPYHPUSA-N
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Description

3-Bromo-4-fluorocinnamic acid is a halogenated cinnamic acid derivative, a compound of interest in organic synthesis and materials science due to its unique structural features. The presence of both bromo and fluoro substituents on the cinnamic acid backbone may influence its reactivity, crystal structure, and physical properties, making it a valuable compound for various applications in organic chemistry and materials science.

Synthesis Analysis

While specific synthesis routes for 3-Bromo-4-fluorocinnamic acid were not directly found, related synthesis strategies involve halogenation, carboxylation, and coupling reactions that are common in the preparation of similar halogenated aromatic compounds. For instance, the synthesis of related compounds often utilizes bromination and fluorination techniques on precursor aromatic compounds to introduce halogen atoms at specific positions on the ring (Zhou Peng-peng, 2013).

Molecular Structure Analysis

The crystal structure and molecular interactions of halogenated cinnamic acids can provide insights into the packing, stability, and reactivity of these compounds. For example, studies on 4-bromocinnamic acid derivatives have shown that halogen atoms can significantly affect the crystal packing through halogen bonding and π-π interactions, potentially influencing the physical properties and reactivity of 3-Bromo-4-fluorocinnamic acid as well (Shaunak Chakraborty et al., 2018).

Chemical Reactions and Properties

The presence of bromo and fluoro groups in 3-Bromo-4-fluorocinnamic acid would likely make it a versatile intermediate for further chemical transformations, such as Suzuki coupling reactions, which are facilitated by the presence of the boronic acid group in halogenated aromatic compounds. These reactions are pivotal in creating complex molecular architectures for pharmaceuticals, agrochemicals, and organic materials (Andrew Sutherland & Timothy Gallagher, 2003).

Scientific Research Applications

  • Biodegradation of 4-Fluorocinnamic Acid :

    • A study by Ma Yu (2013) in the Journal of Zhejiang University of Technology discussed the isolation and characterization of a bacterial strain capable of degrading 4-fluorocinnamic acid, highlighting its potential in bioremediation processes in environments contaminated with fluoric agrochemicals (Ma Yu, 2013).
    • C. Amorim et al. (2013) in Applied Microbiology and Biotechnology reported on a bacterial strain that can use 4-fluorocinnamic acid as the sole carbon source, providing insights into the microbial degradation of haloorganic compounds (C. Amorim et al., 2013).
  • Synthesis and Transformation :

    • In the Journal of the Fourth Military Medical University, C. Si (2004) discussed the synthesis of methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, using cationic exchange resin as a catalyst. This process is significant for large-scale preparation of chiral medicinal materials (C. Si, 2004).
    • Another study by W. Todd et al. (1989) in Preparative Biochemistry focused on the synthesis of 4-fluoro-3-hydroxyanthranilic acids, which are inhibitors of 3-hydroxyanthranilate oxygenase in brain tissues, showing the versatility of fluorocinnamic acid derivatives in biochemical applications (W. Todd et al., 1989).
  • Biological Activity :

    • The study by Turuvekere K. Chaitra et al. (2015) in the Journal of Molecular Liquids examined the effectiveness of various derivatives, including 3-bromo-4-fluoro-benzylidene-triazol-4-yl-amine, as corrosion inhibitors on mild steel. This research emphasizes the potential of fluorocinnamic acid derivatives in industrial applications (Turuvekere K. Chaitra et al., 2015).
    • In a study published in Molecules by J. Malheiro et al. (2019), the potential of cinnamic derivatives, including α-fluorocinnamic acids, to enhance the efficacy of biocides against bacteria was explored. This research provides insights into the application of these compounds in disinfection and microbial control processes (J. Malheiro et al., 2019).

Safety And Hazards

3-Bromo-4-fluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGVADAKXOMQH-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluorocinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Ahmad, LM Doweyko, S Dugar… - Journal of medicinal …, 2001 - ACS Publications
… (±)-trans-N-(Aminoiminomethyl)-3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropanecarboxamide (7f): 3-Bromo-4-fluorocinnamic acid was converted to the corresponding tert-butyl …
Number of citations: 63 pubs.acs.org
TO Johnson, Y Hua, HT Luu, EL Brown… - Journal of medicinal …, 2002 - ACS Publications
… Compound 11 was prepared according to the representative experimental, using 3-bromo-4-fluorocinnamic acid. H NMR (CDCl 3 ): δ 8.02 (1H, d, J = 6.6), 7.71 (1H, d, J = 8.6), 7.52 (1H, …
Number of citations: 51 pubs.acs.org

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